
1-Bromo-8-(trifluoromethyl)naphthalene
Descripción general
Descripción
“1-Bromo-8-(trifluoromethyl)naphthalene” is an organic compound that is commonly used as a building block in the synthesis of biological fluorescence probes and conjugates. It has a molecular formula of C11H6BrF3 and a molecular weight of 275.06 g/mol .
Synthesis Analysis
The synthesis of “this compound” involves a catalytic process for trifluoromethylation of bromoaromatic compounds . The reaction is performed under an atmosphere of argon . The yield of the reaction is 88% .Molecular Structure Analysis
The molecular structure of “this compound” consists of a naphthalene ring with a bromo group at the 1-position and a trifluoromethyl group at the 8-position .Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically catalytic processes for trifluoromethylation of bromoaromatic compounds . The reaction conditions include an atmosphere of argon and isothermal conditions maintained at 110 °C .Physical And Chemical Properties Analysis
“this compound” is a colorless oil . It has a molecular weight of 275.06 g/mol and a density of 1.587±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Crystallography
1-Bromo-8-(trifluoromethyl)naphthalene is involved in the synthesis of various chemical compounds. For instance, Noland et al. (2011) describe a high-yielding synthesis of 8-halonaphthalene-1-carbonitriles, highlighting the molecule's utility in organic synthesis processes (Noland, Venkata Srinivasarao Narina, & Britton, 2011).
Materials Chemistry
In materials chemistry, derivatives of this compound, such as bromo-substituted naphthalene derivatives, are significant. Ping (2012) discusses their use in materials and supramolecular chemistry, highlighting their importance as precursors in various chemical syntheses (Z. Ping, 2012).
Advanced Chemical Reactions
This compound is a key component in complex chemical reactions. Fuller et al. (2008) describe its role in forming compounds with reduced strain between substituents and potential for forming intra- and intermolecular hydrogen bonds (Amy L. Fuller, F. R. Knight, A. Slawin, & J. Derek Woollins, 2008).
Organic Electronics
This compound's derivatives play a role in the field of organic electronics. Yuan et al. (2016) synthesized difluoro- and tetrafluoro-substituted naphthalene diimides from bromo-NDIs, which were used in organic field-effect transistors, demonstrating their potential in electronic applications (Zhongyi Yuan et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-Bromo-8-(trifluoromethyl)naphthalene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is used in the SM coupling conditions .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role in the Suzuki–Miyaura cross-coupling reaction . The compound contributes to the formation of carbon–carbon bonds, playing a crucial role in the synthesis of complex organic compounds .
Propiedades
IUPAC Name |
1-bromo-8-(trifluoromethyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13,14)15/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNBHVJATYODNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6593800.png)
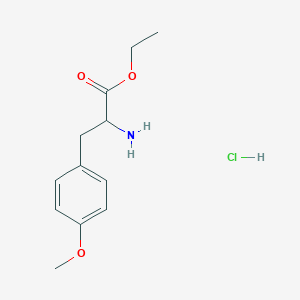
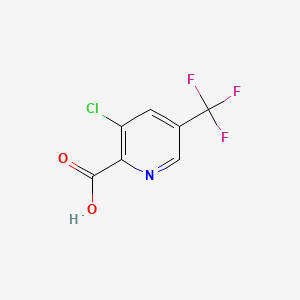

![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron](/img/structure/B6593818.png)
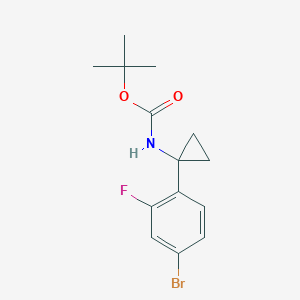
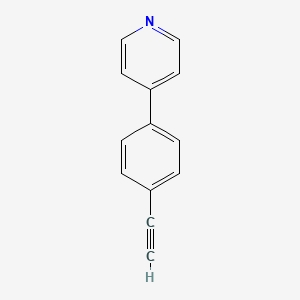
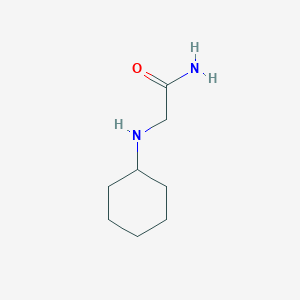
![7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6593843.png)

![9,10-Bis[4-(6-methylbenzothiazole-2-yl)phenyl]anthracene](/img/structure/B6593863.png)
![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(3,5-xylyl)phosphinophenyl]methanol](/img/structure/B6593872.png)

